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Compound of Interest

Compound Name: Hesperidin dihydrochalcone

Cat. No.: B12110229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hesperidin
Dihydrochalcone (HDC), a high-intensity sweetener and flavor modifier, in food science

research. This document details its physicochemical properties, sensory characteristics, and

functional applications, supported by experimental protocols and quantitative data.

Introduction
Hesperidin dihydrochalcone (HDC), often referred to as Neohesperidin Dihydrochalcone
(NHDC), is a semi-synthetic flavonoid derived from the hydrogenation of neohesperidin, a bitter

compound found in citrus fruits.[1] It is recognized for its intense sweetness, which is

approximately 1500-1800 times that of sucrose at threshold concentrations, making it a

valuable tool in the development of low-calorie and sugar-free food products.[2][3] Beyond its

sweetening properties, NHDC is also utilized as a flavor enhancer and a bitterness-masking

agent.[2][4] Its stability under various processing conditions further enhances its applicability in

a wide range of food and beverage products.[3]

Physicochemical Properties
A summary of the key physicochemical properties of Neohesperidin Dihydrochalcone is

presented in the table below.
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Property Value References

Synonyms
Neohesperidin DC, NHDC,

E959
[1][2]

CAS Number 20702-77-6 [4]

Molecular Formula C28H36O15 [4]

Molar Mass 612.58 g/mol [4]

Appearance Off-white crystalline powder [4]

Solubility in Water (20°C) Approximately 0.4 - 0.5 g/L [5]

Solubility in Ethanol (20°C) Approximately 12 g/L [5]

Sweetness Potency (relative to

sucrose)

~1500-1800x at threshold,

~340x at higher concentrations
[2]

Caloric Value

Extremely small (8.36 J/g), as

the glycoside group is not

metabolized.

[3]

Applications in Food Science
High-Intensity Sweetener
NHDC's primary application is as a high-intensity sweetener in a variety of food products,

including beverages, dairy products, confectionery, and baked goods.[3][6] Its clean taste

profile, characterized by a slow onset and lingering sweetness, makes it suitable for various

formulations.[3]

Flavor Enhancer
At concentrations of around 4-5 ppm, NHDC acts as a flavor enhancer, improving the overall

sensory profile of food products.[2] It is particularly noted for enhancing "mouthfeel" and

"creaminess" in dairy products like yogurt and ice cream.[2]

Bitterness Masking
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NHDC is effective in masking the bitter taste of various compounds, including other

sweeteners, caffeine, and certain pharmaceuticals.[2][7] This property is valuable in the

development of functional foods and beverages with added bioactive compounds that may

impart bitterness.

Synergistic Effects
NHDC exhibits a strong synergistic effect when used in combination with other high-intensity

sweeteners such as aspartame, saccharin, acesulfame potassium, and cyclamate, as well as

with sugar alcohols like xylitol.[2] This synergy allows for a reduction in the total amount of

sweeteners used, which can lead to cost savings and an improved taste profile.[8]

Experimental Protocols
Protocol for Sensory Evaluation of NHDC in a Beverage
Model System
This protocol outlines a method for conducting a descriptive sensory analysis to characterize

the taste profile of a beverage sweetened with NHDC compared to sucrose.

Objective: To determine the sensory attributes and their intensities of a model beverage

sweetened with NHDC.

Materials:

Neohesperidin Dihydrochalcone (food grade)

Sucrose

Citric acid

Sodium citrate

Deionized water

Trained sensory panel (8-12 panelists)

Sensory booths with controlled lighting and temperature
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Coded sample cups

Unsalted crackers and water for palate cleansing

Procedure:

Sample Preparation:

Prepare a base beverage solution containing 0.1% citric acid and 0.05% sodium citrate in

deionized water.

Prepare a control sample by dissolving sucrose in the base solution to achieve a desired

sweetness level (e.g., 8% sucrose).

Prepare test samples by dissolving NHDC in the base solution at concentrations

determined to be equi-sweet to the sucrose control (e.g., calculated based on its

sweetness potency). It is advisable to test a range of NHDC concentrations.

Panelist Training:

Familiarize the trained panel with the sensory attributes relevant to sweeteners, such as

sweetness intensity, bitterness, metallic aftertaste, lingering sweetness, and mouthfeel.

Provide reference standards for each attribute to anchor the panelists' ratings.

Evaluation:

Present the coded samples to the panelists in a randomized order.

Instruct panelists to rinse their mouths with water and eat an unsalted cracker before

tasting the first sample and between subsequent samples.

Panelists should rate the intensity of each sensory attribute on a structured scale (e.g., a

15-cm line scale anchored from "none" to "very strong").

Data Analysis:

Collect the data from the panelists.
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Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component

Analysis) to identify significant differences in sensory attributes between the NHDC-

sweetened samples and the sucrose control.

Workflow for Sensory Evaluation:

Preparation
Evaluation

Analysis
Sample Preparation

(Sucrose Control & NHDC Samples)

Randomized Sample Presentation
Panelist Training

(Attribute Familiarization)

Rating of Sensory Attributes

Palate Cleansing

Data Collection Statistical Analysis
(ANOVA, PCA) Results Interpretation

Click to download full resolution via product page

Workflow for the sensory evaluation of NHDC.

Protocol for Stability Testing of NHDC in an Acidic
Beverage
This protocol describes a method to evaluate the stability of NHDC in a simulated acidic

beverage under accelerated storage conditions.

Objective: To determine the degradation rate of NHDC in an acidic beverage over time at

elevated temperatures.

Materials:

Neohesperidin Dihydrochalcone (food grade)

Citric acid
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Sodium benzoate (preservative)

Deionized water

pH meter

Incubators set at various temperatures (e.g., 25°C, 40°C, 55°C)

Amber glass bottles

HPLC system with a UV detector

C18 column

Acetonitrile (HPLC grade)

Formic acid (HPLC grade)

Procedure:

Sample Preparation:

Prepare a model acidic beverage solution with a pH of 3.0 (adjusted with citric acid) and

containing a known concentration of NHDC (e.g., 50 mg/L) and a preservative (e.g.,

0.05% sodium benzoate).

Dispense the solution into amber glass bottles, seal tightly, and store in incubators at the

different temperatures.

Sampling:

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from

each temperature condition for analysis.

HPLC Analysis:

Filter the samples through a 0.45 µm syringe filter.
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Analyze the concentration of NHDC in each sample using a validated HPLC-UV method. A

typical method involves a C18 column with a mobile phase gradient of acetonitrile and

0.1% formic acid in water, with detection at 282 nm.[9]

Data Analysis:

Plot the concentration of NHDC versus time for each temperature.

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the

degradation rate constant (k) for each temperature.

Use the Arrhenius equation to predict the shelf life of NHDC in the beverage at normal

storage temperatures (e.g., 25°C).

Workflow for Stability Testing:

Preparation & Storage Analysis

Prepare Acidic Beverage
with NHDC

Store at Different
Temperatures Periodic Sampling HPLC Analysis Kinetic Analysis & Shelf-life Prediction

Click to download full resolution via product page

Workflow for the stability testing of NHDC.

Functional Data
Antioxidant Activity
NHDC exhibits antioxidant properties, which can contribute to the overall functionality of food

products. The antioxidant capacity of NHDC has been evaluated using various assays.
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Assay IC50 Value (µM) Reference

DPPH Radical Scavenging 134.5 ± 8.2 [10]

ABTS Radical Scavenging 13.8 ± 1.1 [10]

Superoxide Anion (•O2−)

Scavenging
225.1 ± 12.3 [10]

Ferric Reducing Antioxidant

Power (FRAP)
1488.7 ± 153.2 [10]

Protocol for DPPH Radical Scavenging Assay:

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Prepare various concentrations of NHDC in methanol.

In a 96-well plate, add a specific volume of each NHDC concentration to the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculate the percentage of radical scavenging activity for each concentration.

Determine the IC50 value, which is the concentration of NHDC required to scavenge 50% of

the DPPH radicals.

Signaling Pathway
The sweet taste of Neohesperidin Dihydrochalcone is mediated by the T1R2/T1R3 G-protein

coupled receptor on the surface of taste bud cells. The binding of NHDC to this receptor

initiates a downstream signaling cascade.
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Neohesperidin Dihydrochalcone
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Simplified signaling pathway for NHDC-induced sweet taste perception.
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Conclusion
Hesperidin Dihydrochalcone is a versatile food ingredient with significant potential in the

development of healthier and more palatable food and beverage products. Its intense

sweetness, flavor-enhancing properties, bitterness-masking capabilities, and stability make it a

valuable tool for food scientists and product developers. The provided protocols offer a starting

point for researchers to explore the application of NHDC in their specific food systems. Further

research can focus on optimizing its use in various food matrices and exploring its potential

health benefits beyond its role as a sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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